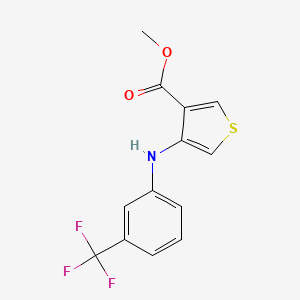![molecular formula C14H18O B13740158 3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one CAS No. 3488-53-7](/img/structure/B13740158.png)
3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one is an organic compound with a complex structure that includes a butenone backbone substituted with a methyl group and a phenyl ring bearing an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one typically involves the aldol condensation reaction between 4-isopropylbenzaldehyde and acetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to promote the formation of the desired product. The reaction conditions must be carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques such as distillation and recrystallization ensures that the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which 3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
4-Isopropylbenzaldehyde: A precursor in the synthesis of 3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one.
Acetophenone: A structurally related compound with similar chemical properties.
4-Methylacetophenone: Another related compound with a methyl group on the phenyl ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a butenone backbone with a substituted phenyl ring makes it a versatile compound for various applications.
特性
CAS番号 |
3488-53-7 |
|---|---|
分子式 |
C14H18O |
分子量 |
202.29 g/mol |
IUPAC名 |
3-methyl-4-(4-propan-2-ylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C14H18O/c1-10(2)14-7-5-13(6-8-14)9-11(3)12(4)15/h5-10H,1-4H3 |
InChIキー |
WBHFPFIOLVKAIH-UHFFFAOYSA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C)/C(=O)C |
正規SMILES |
CC(C)C1=CC=C(C=C1)C=C(C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


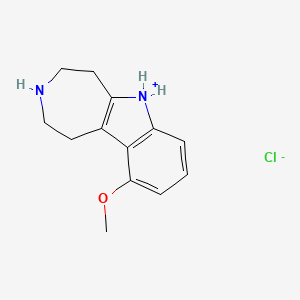


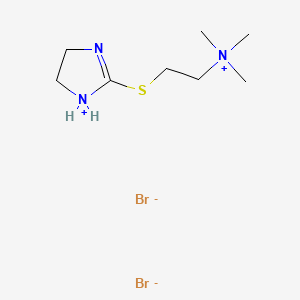

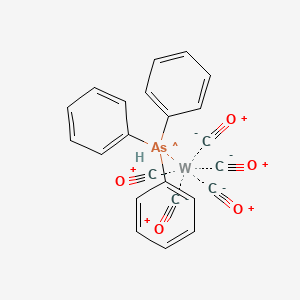
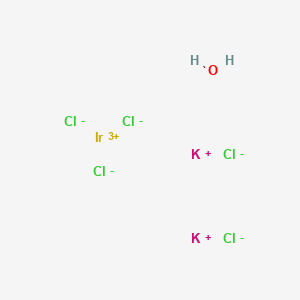
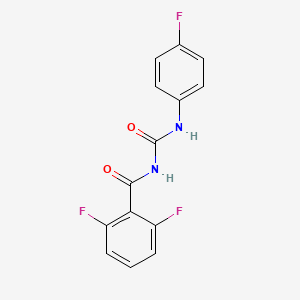
![4-Cyano-N-{3-[(S)-cyclopropyl{4-hydroxy-2-oxo-6-[(2R)-1-phenylbutan-2-yl]-2H-pyran-3-yl}methyl]phenyl}benzene-1-sulfonamide](/img/structure/B13740120.png)
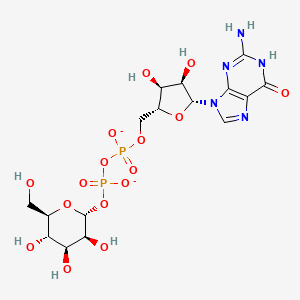
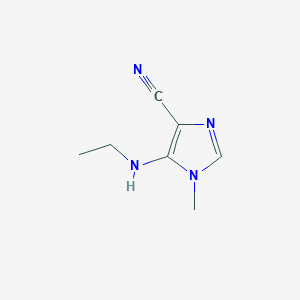

![8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13740136.png)
